PSA and LogP Differentiation vs. In-Class Benzamides
This compound's calculated polar surface area (PSA) and lipophilicity (LogP) provide a quantitative physicochemical differentiation from common unsubstituted benzamide and its N-benzyl analog. The target compound has a PSA of 58.89 Ų and a LogP of 1.70 . The comparator, unsubstituted benzamide, has a PSA of 43.09 Ų and a LogP of 0.64. N-benzylbenzamide has a PSA of 29.10 Ų and a LogP of 2.31 [REFS-2, REFS-3]. The target compound's properties place it in a distinct drug-likeness space, with higher polarity than N-benzylbenzamide but greater lipophilicity than benzamide.
| Evidence Dimension | Computational Physicochemical Profile |
|---|---|
| Target Compound Data | PSA = 58.89 Ų; LogP = 1.70 |
| Comparator Or Baseline | Benzamide: PSA = 43.09, LogP = 0.64; N-benzylbenzamide: PSA = 29.10, LogP = 2.31 |
| Quantified Difference | PSA increase of 15.8 Ų over benzamide; LogP 1.06 units higher. PSA increase of 29.79 Ų over N-benzylbenzamide; LogP 0.61 units lower. |
| Conditions | Calculated using standard QSAR software via PubChem |
Why This Matters
A distinct PSA/LogP profile directly impacts solubility, permeability, and target-binding kinetics, making it a unique choice for lead optimization or probing structure-activity relationships where these properties are critical.
- [1] PubChem. Compound Summary for CID 57369426, Benzamide. View Source
- [2] PubChem. Compound Summary for CID 75247, N-benzylbenzamide. View Source
